N-(2-azidoethyl)-2,2,2-trifluoroacetamide
Overview
Description
N-(2-azidoethyl)-2,2,2-trifluoroacetamide is an organic compound that features both an azide group and a trifluoroacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(2-azidoethyl)-2,2,2-trifluoroacetamide can be synthesized through a multi-step process. One common method involves the reaction of 2,2,2-trifluoroacetamide with 2-bromoethylamine to form N-(2-bromoethyl)-2,2,2-trifluoroacetamide. This intermediate is then treated with sodium azide to yield the desired product, this compound. The reaction conditions typically involve the use of polar aprotic solvents such as dimethylformamide (DMF) and moderate temperatures to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Industrial production may also incorporate continuous flow reactors to enhance efficiency and safety, especially when handling azides, which can be hazardous .
Chemical Reactions Analysis
Types of Reactions
N-(2-azidoethyl)-2,2,2-trifluoroacetamide undergoes several types of chemical reactions, including:
Click Reactions: The azide group readily participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, forming 1,2,3-triazoles.
Substitution Reactions: The azide group can be replaced by other nucleophiles under suitable conditions.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Common Reagents and Conditions
Copper(I) Catalysts: Used in click reactions to facilitate the formation of triazoles.
Sodium Azide: Employed in the synthesis of the compound and in substitution reactions.
Reducing Agents: Such as LiAlH4 for the reduction of the azide group to an amine.
Major Products Formed
1,2,3-Triazoles: Formed through click reactions.
Scientific Research Applications
N-(2-azidoethyl)-2,2,2-trifluoroacetamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-(2-azidoethyl)-2,2,2-trifluoroacetamide primarily involves its azide group, which can undergo click reactions to form stable triazole linkages. These reactions are highly specific and efficient, making the compound valuable in bioconjugation and materials science. The trifluoroacetamide moiety can also influence the compound’s reactivity and stability, providing additional functionalization options.
Comparison with Similar Compounds
Similar Compounds
N-(2-azidoethyl)chitosan: Another azide-containing compound used in similar applications, particularly in bioconjugation and materials science.
N-(2-azidoethyl)prop-2-enamide: Used in the synthesis of thermoresponsive polymers and other advanced materials.
Uniqueness
N-(2-azidoethyl)-2,2,2-trifluoroacetamide is unique due to the presence of both the azide and trifluoroacetamide groups. This combination allows for versatile reactivity and functionalization, making it a valuable tool in synthetic chemistry and materials science. The trifluoroacetamide group also imparts additional stability and reactivity, distinguishing it from other azide-containing compounds .
Properties
IUPAC Name |
N-(2-azidoethyl)-2,2,2-trifluoroacetamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5F3N4O/c5-4(6,7)3(12)9-1-2-10-11-8/h1-2H2,(H,9,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYQIBDZKLCAABI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN=[N+]=[N-])NC(=O)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5F3N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80574799 | |
Record name | N-(2-Azidoethyl)-2,2,2-trifluoroacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80574799 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72200-25-0 | |
Record name | N-(2-Azidoethyl)-2,2,2-trifluoroacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80574799 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.